Lipophilicity Control: C3-Methylation Offsets the Hydrophilic Shift of the 3-Amine
The target compound's LogP was experimentally determined to be -0.82, representing a significant increase in lipophilicity compared to the unsubstituted azetidin-3-amine (LogP = -1.24) . This places it in a distinctly desirable range for passive membrane permeability, while the even more hydrophilic 3-hydroxyazetidine analog (LogP = -1.05) would present greater challenges for CNS or intracellular target engagement .
| Evidence Dimension | Lipophilicity (LogP/Distribution Coefficient) |
|---|---|
| Target Compound Data | LogP = -0.82 (Experimental, Fluorochem) |
| Comparator Or Baseline | Azetidin-3-amine (LogP = -1.24, ACD/LogP); 3-Hydroxyazetidine HCl (LogP = -1.05, Calculated); 3-Fluoroazetidine (LogP = 0.26, Molbase) |
| Quantified Difference | ΔLogP = +0.42 (vs. azetidin-3-amine); +0.23 (vs. 3-hydroxyazetidine); -1.08 (vs. 3-fluoroazetidine) |
| Conditions | Standard LogP measurement and computed values (ACD/Labs). Fluorochem vs. ChemSpider vs. Molbase vs. Chem960 databases [1]. |
Why This Matters
For procurement in drug discovery, a LogP increase of +0.42 units over the parent scaffold is chemically significant and can be the difference between a compound series failing or succeeding in cell-based assays due to membrane permeability.
- [1] Molbase. (2025). Experimental LogP for 3-Fluoroazetidine (CAS 690257-76-2). View Source
